molecular formula C8H9F2NO2S B6605084 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide CAS No. 2172031-47-7

4-(difluoromethyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6605084
CAS No.: 2172031-47-7
M. Wt: 221.23 g/mol
InChI Key: GTQXIYUYTTYMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide is an organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a sulfonamide group attached to a benzene ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by transition metals like copper or silver, which facilitate the formation of the C–CF2H bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene sulfonamides: These compounds have a trifluoromethyl group instead of a difluoromethyl group.

    Methylbenzene sulfonamides: These compounds lack the difluoromethyl group.

Uniqueness

4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(difluoromethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,8H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXIYUYTTYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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